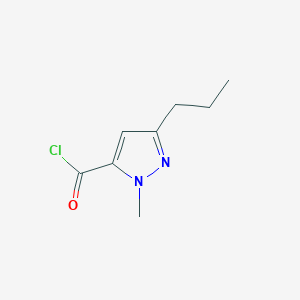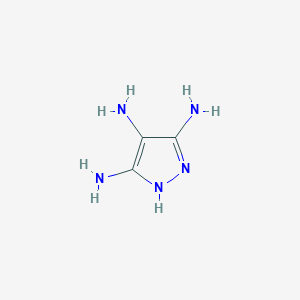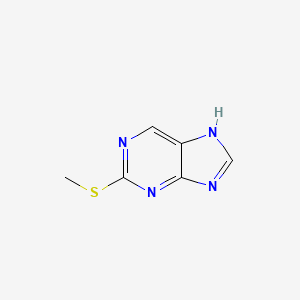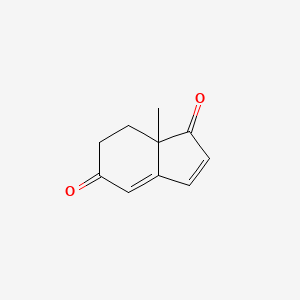
2-amino-4-(2-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(2-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile is a complex organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes an amino group, a nitrophenyl group, and a phenyl group attached to a pyran ring with two cyano groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile typically involves a multi-component reaction. One common method is the one-pot three-component reaction, which includes the condensation of substituted aromatic aldehydes, malononitrile, and kojic acid. This reaction is often carried out in the presence of a catalyst such as recyclable polyethylene glycol (PEG-400) or glycerol at elevated temperatures (around 100°C). The reaction yields the desired compound with good to excellent yields ranging from 70% to 94% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and sustainable practices are often applied. The use of recyclable solvents and catalysts, as well as the avoidance of toxic reagents, are key considerations in scaling up the synthesis for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-4-(2-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-4-(2-aminophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile.
Aplicaciones Científicas De Investigación
2-amino-4-(2-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound’s derivatives are being explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 2-amino-4-(2-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The presence of the nitrophenyl and cyano groups plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-4-methylpyridinium-4-hydroxybenzolate: This compound shares a similar pyran structure but differs in its functional groups.
2-(2-nitrophenyl)quinolin-4-ylmethanol: Another compound with a nitrophenyl group, but with a quinoline ring instead of a pyran ring.
Uniqueness
2-amino-4-(2-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Propiedades
Número CAS |
67720-54-1 |
|---|---|
Fórmula molecular |
C19H12N4O3 |
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
2-amino-4-(2-nitrophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C19H12N4O3/c20-10-14-17(13-8-4-5-9-16(13)23(24)25)15(11-21)19(22)26-18(14)12-6-2-1-3-7-12/h1-9,17H,22H2 |
Clave InChI |
LPFCLUAZZCGTGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Iodo-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B14000260.png)
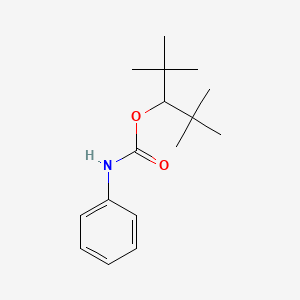
![Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]-](/img/structure/B14000271.png)
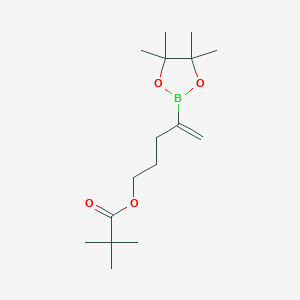
![4-[Bis(aziridin-1-yl)phosphoryloxy]-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14000283.png)
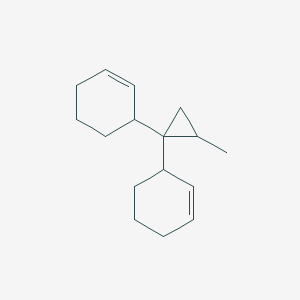
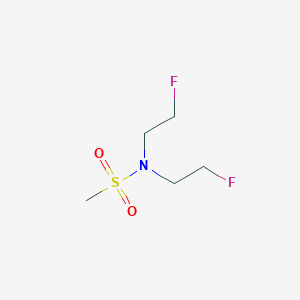
![5-([3-Amino-4-(4-methyl-1-piperazinyl)phenyl]sulfonyl)-2-(4-methyl-1-piperazinyl)phenylamine](/img/structure/B14000313.png)
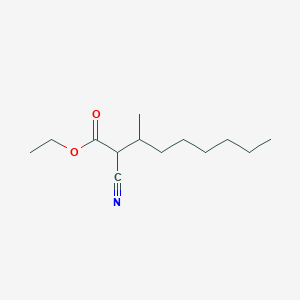
![(5Z)-5-[2-(5-Chloro-2,4-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14000320.png)
